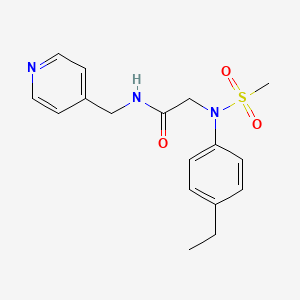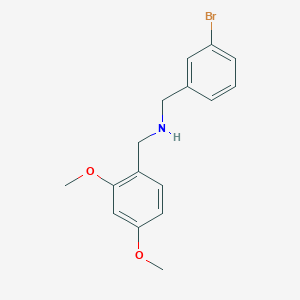
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPMMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 inhibitors, which are being investigated for their ability to modulate the levels of glycine in the brain.
Mécanisme D'action
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide acts as a glycine transporter 1 inhibitor, which means that it blocks the reuptake of glycine in the brain. This leads to an increase in the levels of glycine, which is an important neurotransmitter that is involved in the regulation of various brain functions. By increasing the levels of glycine, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is believed to improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is that it is a highly specific glycine transporter 1 inhibitor, which means that it has minimal off-target effects. This makes it an ideal compound for studying the role of glycine in various neurological disorders. However, one of the limitations of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is that it has a relatively low potency, which means that high concentrations are required to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One area of research is the development of more potent glycine transporter 1 inhibitors that can achieve therapeutic effects at lower concentrations. Another area of research is the investigation of the long-term effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide on brain function and behavior. Finally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide could also be investigated for its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase the levels of glycine in the brain has made it a promising compound for the treatment of schizophrenia, depression, anxiety, and neuropathic pain. While there are some limitations to its use, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide remains an important compound for scientific research into the role of glycine in brain function and behavior.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves several steps, including the reaction of 4-pyridinylmethylamine with 4-ethylbenzoyl chloride to produce N-(4-pyridinylmethyl)-4-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to produce N-(4-pyridinylmethyl)-N-(methylsulfonyl)-4-ethylbenzamide. Finally, this compound is reacted with glycine to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research has been its potential as a treatment for schizophrenia. Studies have shown that N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been investigated for its potential as a treatment for depression, anxiety, and neuropathic pain.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-4-6-16(7-5-14)20(24(2,22)23)13-17(21)19-12-15-8-10-18-11-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOYFZYRGAOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)




![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)




![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)